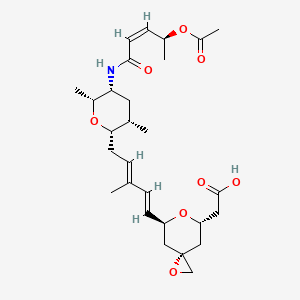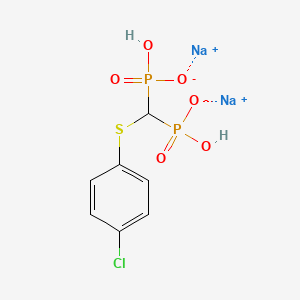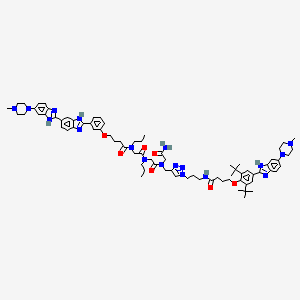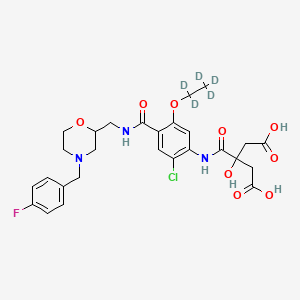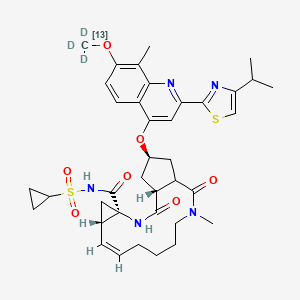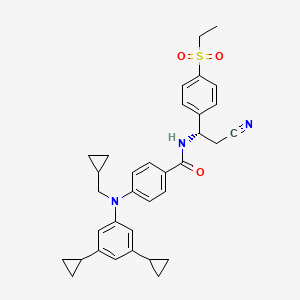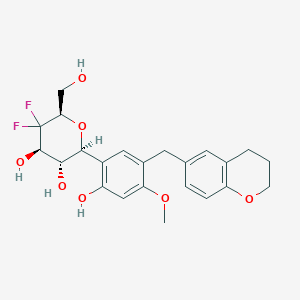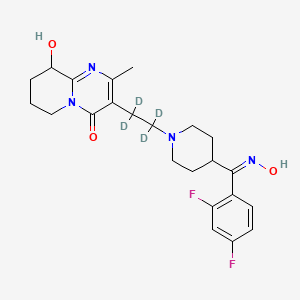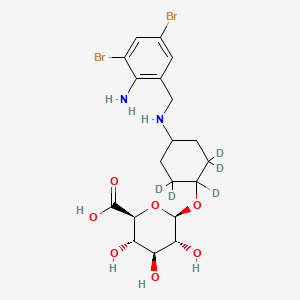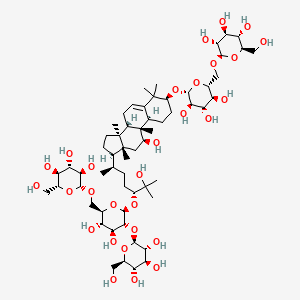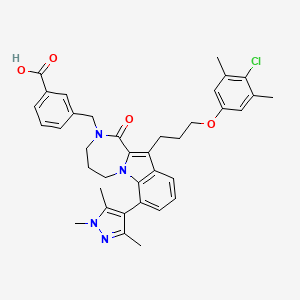
Mcl1-IN-9
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mcl1-IN-9 is a potent and selective inhibitor of the myeloid cell leukemia 1 (MCL1) protein, which is a member of the B-cell lymphoma 2 (BCL2) family. MCL1 plays a crucial role in regulating apoptosis, the process of programmed cell death. Overexpression of MCL1 is frequently observed in various cancers, contributing to tumorigenesis, poor prognosis, and resistance to chemotherapy. This compound has been developed to target and inhibit MCL1, thereby promoting apoptosis in cancer cells and offering a potential therapeutic strategy for cancer treatment .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Mcl1-IN-9 involves multiple steps, including the formation of key intermediates and their subsequent couplingThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize yield and purity .
Industrial Production Methods: Industrial production of this compound requires scaling up the laboratory synthesis to a larger scale while maintaining the efficiency and safety of the process. This involves optimizing reaction conditions, selecting appropriate solvents and reagents, and implementing purification techniques such as crystallization and chromatography. The goal is to achieve high yield, purity, and cost-effectiveness in the production process .
Analyse Des Réactions Chimiques
Types of Reactions: Mcl1-IN-9 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, alcohols, and halides; electrophiles such as alkyl halides and acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific functional groups and reaction conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
Mcl1-IN-9 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the structure and function of MCL1 and its interactions with other proteins.
Biology: Employed in cell biology research to investigate the role of MCL1 in apoptosis and cell survival.
Medicine: Explored as a potential therapeutic agent for the treatment of cancers that overexpress MCL1, such as leukemia, lymphoma, and solid tumors.
Industry: Utilized in drug discovery and development programs to identify and optimize new MCL1 inhibitors with improved efficacy and safety profiles
Mécanisme D'action
Mcl1-IN-9 exerts its effects by selectively binding to the MCL1 protein, thereby preventing its interaction with pro-apoptotic proteins such as BAX and BAK. This inhibition frees the pro-apoptotic proteins to initiate the apoptotic cascade, leading to cell death. The molecular targets and pathways involved include the mitochondrial apoptotic pathway, where MCL1 plays a key role in maintaining mitochondrial integrity and preventing the release of apoptogenic factors .
Comparaison Avec Des Composés Similaires
AMG 176: A selective MCL1 inhibitor that induces apoptosis in hematologic cancer models.
BRD-810: A highly selective MCL1 inhibitor with optimized in vivo clearance and robust efficacy in tumor models
Uniqueness of Mcl1-IN-9: this compound is unique in its high selectivity and potency for MCL1, making it a valuable tool for studying the role of MCL1 in cancer and other diseases. Its ability to induce apoptosis selectively in cancer cells overexpressing MCL1 highlights its potential as a therapeutic agent .
Propriétés
Formule moléculaire |
C37H39ClN4O4 |
|---|---|
Poids moléculaire |
639.2 g/mol |
Nom IUPAC |
3-[[11-[3-(4-chloro-3,5-dimethylphenoxy)propyl]-1-oxo-7-(1,3,5-trimethylpyrazol-4-yl)-4,5-dihydro-3H-[1,4]diazepino[1,2-a]indol-2-yl]methyl]benzoic acid |
InChI |
InChI=1S/C37H39ClN4O4/c1-22-18-28(19-23(2)33(22)38)46-17-8-14-30-29-12-7-13-31(32-24(3)39-40(5)25(32)4)34(29)42-16-9-15-41(36(43)35(30)42)21-26-10-6-11-27(20-26)37(44)45/h6-7,10-13,18-20H,8-9,14-17,21H2,1-5H3,(H,44,45) |
Clé InChI |
VMBSCFPYXBSHSU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1Cl)C)OCCCC2=C3C(=O)N(CCCN3C4=C2C=CC=C4C5=C(N(N=C5C)C)C)CC6=CC(=CC=C6)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(1S)-2-amino-1-[4-(hydroxymethyl)-1,3-thiazol-2-yl]ethyl]-5-[3-fluoro-4-(trifluoromethyl)phenyl]-1H-pyrrole-2-carboxamide](/img/structure/B12425136.png)
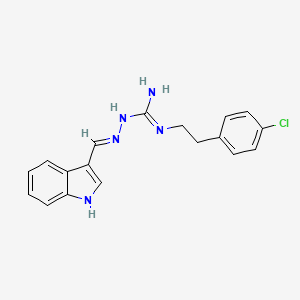
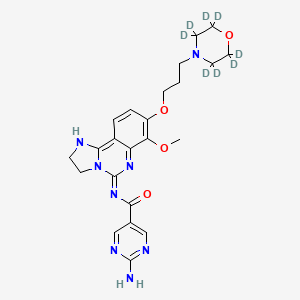
![5-[5-[4-chloro-N-(cyclopropylmethyl)anilino]pyridine-2-carbonyl]-2-(4-methoxybenzoyl)benzoic acid](/img/structure/B12425146.png)
